S-(4-Hydroxybenzyl)glutathione
Overview
Description
S-(4-Hydroxybenzyl)glutathione: is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its ability to inhibit the binding of kainic acid to brain glutamate receptors, with an IC50 value of 2 μM . It is primarily used in scientific research for its potential neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxybenzyl)glutathione typically involves the reaction of glutathione with 4-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques .
Industrial Production Methods: The process may include optimization steps for yield and purity, such as the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: S-(4-Hydroxybenzyl)glutathione undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The disulfide bond in the glutathione moiety can be reduced to free thiols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of free thiols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
S-(4-Hydroxybenzyl)glutathione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glutathione conjugation reactions.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Medicine: Explored for its potential neuroprotective effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of S-(4-Hydroxybenzyl)glutathione involves its interaction with brain glutamate receptors. It inhibits the binding of kainic acid to these receptors, thereby modulating excitatory neurotransmission. This inhibition is believed to be mediated through the phenolic hydroxyl group, which interacts with the receptor binding sites .
Comparison with Similar Compounds
Glutathione: A tripeptide with antioxidant properties.
S-(4-Hydroxybenzyl)cysteine: A derivative of cysteine with similar neuroprotective effects.
S-(4-Hydroxybenzyl)mercapturic acid: Another glutathione derivative with detoxifying properties
Uniqueness: S-(4-Hydroxybenzyl)glutathione is unique due to its specific inhibition of kainic acid binding to brain glutamate receptors, which is not observed with other similar compounds. This makes it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(4-hydroxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O7S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-28-8-10-1-3-11(21)4-2-10/h1-4,12-13,21H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQWDMACVJFPRW-STQMWFEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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